ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic System Synthesis : Thieno[3,2-d]pyrimidine derivatives are fundamental in synthesizing novel heterocyclic systems, which are crucial in medicinal chemistry for developing new therapeutic agents. For instance, research by Sirakanyan et al. (2015) explores the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to new compounds with potential antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Antitumor and Antioxidant Agents : Aly et al. (2010) demonstrated that derivatives of thienopyrimidines exhibit significant antitumor activity, indicating the potential of thieno[3,2-d]pyrimidine scaffolds in developing anticancer drugs. Some compounds specifically showed high inhibition of Hep-G2 cell growth, suggesting their utility as specific antitumor agents (Aly et al., 2010).
Chemical Synthesis and Drug Design
- Dual Inhibitors of Enzymes : Compounds based on the thieno[2,3-d]pyrimidine structure have been synthesized as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are targets for antitumor agents. Gangjee et al. (2009) synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid derivatives as potential dual TS and DHFR inhibitors (Gangjee et al., 2009).
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-4-34-25(32)19-7-9-20(10-8-19)27-22(30)15-28-21-11-12-35-23(21)24(31)29(26(28)33)14-18-6-5-16(2)17(3)13-18/h5-13,23H,4,14-15H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGPQDVDMTUPU-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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